molecular formula C12H11BrN2O2 B1272084 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 959582-69-5

1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1272084
M. Wt: 295.13 g/mol
InChI Key: GKWQVACDLZXGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" is a derivative of the 1H-pyrazole class, which is known for its diverse biological activities and potential applications in medicinal chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been studied extensively. These studies include the synthesis of various pyrazole derivatives, their structural characterization, and analysis of their physical and chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of aminophenyl-substituted pyrazoles with various reagents. For instance, the synthesis of 4-benzoyl-1-(3-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives was achieved through reactions with β-diketones, β-ketoesters, and other reagents, followed by characterization using spectroscopic methods . Similarly, the conversion of 1H-pyrazole-3-carboxylic acid into its amide form was performed using acid chloride and 2,3-diaminopyridine, with the reaction mechanism explored theoretically . These methods could potentially be adapted for the synthesis of "1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid."

Molecular Structure Analysis

X-ray diffraction analysis is a common technique for determining the molecular structure of pyrazole derivatives. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was elucidated using this method . Additionally, the crystal packing and intermolecular interactions of antipyrine-like derivatives were analyzed through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, revealing the importance of hydrogen bonding and π-interactions in stabilizing the molecular assemblies .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by the substituents on the pyrazole ring. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were studied, leading to the formation of different products depending on the reaction conditions . These findings suggest that "1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid" may also undergo various chemical reactions, which could be explored to synthesize new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary significantly with changes in their molecular structure. Solvatochromic studies of a related compound showed variations in extinction coefficients and quantum yield in different solvents, indicating the influence of solvent polarity on the photophysical properties . Additionally, the electrochemical properties of pyrazole derivatives have been investigated, leading to the discovery of new compounds with potential biomedical applications . These studies provide insights into the properties that could be expected for "1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid."

Scientific Research Applications

  • Pharmacokinetics and Metabolite Identification

    • Field : Pharmacology
    • Application : This study focuses on the pharmacokinetic characterization of 1− (3′−bromophenyl)−heliamine (BH), an anti−arrhythmias agent, as well as the identification of its metabolites .
    • Methods : A UHPLC−MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The validated method was applied to a pharmacokinetic study in rats .
    • Results : The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . Finally, a total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .
  • Synthesis and Characterization of Monoisomeric Phthalocyanines and Phthalocyanine-Fullerene Dyads

    • Field : Organic Chemistry
    • Application : 3-(3-Bromophenyl)propionic acid is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine

    • Field : Pharmacology
    • Application : This study focuses on the pharmacokinetic characterization of 1-(3′-bromophenyl)-heliamine (BH), an anti-arrhythmias agent, as well as the identification of its metabolites .
    • Methods : A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The validated method was applied to a pharmacokinetic study in rats .
    • Results : The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . Finally, a total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .
  • Synthesis of Borinic Acid Derivatives

    • Field : Organic Chemistry
    • Application : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine

    • Field : Pharmacology
    • Application : This study focuses on the pharmacokinetic characterization of 1-(3′-bromophenyl)-heliamine (BH), an anti-arrhythmias agent, as well as the identification of its metabolites, both in vitro and in vivo .
    • Methods : A UHPLC-MS/MS method was developed and validated to quantify BH in rat plasma with a linear range of 1–1000 ng/mL . The validated method was applied to a pharmacokinetic study in rats .
    • Results : The maximum concentration C max (568.65 ± 122.14 ng/mL) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . Finally, a total of 18 metabolites were characterized, including 10 phase I metabolites and 8 phase II metabolites .
  • Synthesis of Borinic Acid Derivatives

    • Field : Organic Chemistry
    • Application : Borinic acids [R2B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Pyrazole derivatives are a focus of ongoing research due to their diverse biological activities and potential therapeutic applications . Further studies could explore the synthesis, properties, and potential applications of this specific compound .

properties

IUPAC Name

1-(3-bromophenyl)-3,5-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWQVACDLZXGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC(=CC=C2)Br)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901186323
Record name 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

CAS RN

959582-69-5
Record name 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959582-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.